Tauroursodeoxycholsäure
Übersicht
Beschreibung
Tauroursodeoxycholic acid is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid. It is naturally found in bear bile and has been used in traditional Chinese medicine for centuries. Tauroursodeoxycholic acid is known for its medicinal properties, particularly in treating hepatobiliary diseases and neurodegenerative disorders .
Wissenschaftliche Forschungsanwendungen
Tauroursodeoxycholsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Modellverbindung verwendet, um die Chemie von Gallensäuren und die Interaktionen mit Lipiden zu untersuchen.
Medizin: Sie hat gezeigt, dass sie ein therapeutisches Potenzial bei der Behandlung von Leber-Gallenwegs-Erkrankungen, neurodegenerativen Erkrankungen, Diabetes und Fettleibigkeit hat.
5. Wirkmechanismus
This compound übt ihre Wirkungen über mehrere Mechanismen aus:
Anti-apoptotische Wirkungen: Sie hemmt die apoptotische Kaskade, indem sie oxidativen Stress reduziert, Mitochondrien schützt und Proteine stabilisiert
Reaktion auf Stress des endoplasmatischen Retikulums: This compound lindert Stress des endoplasmatischen Retikulums und stabilisiert die Reaktion auf nicht gefaltete Proteine, wodurch sie als chemischer Chaperon wirkt.
Entzündungshemmende Wirkung: Sie reduziert Entzündungen, indem sie Immunantworten moduliert und die Produktion von proinflammatorischen Zytokinen reduziert.
Cholesterinregulation: This compound reduziert die Cholesterinaufnahme im Dünndarm und senkt so die Aufnahme von Cholesterin aus der Nahrung.
Ähnliche Verbindungen:
Ursodeoxycholsäure (UDCA): Die Stammverbindung von this compound, die zur Behandlung ähnlicher Leber-Gallenwegs-Erkrankungen eingesetzt wird.
Norursodeoxycholsäure (NorUDCA): Eine synthetische Gallensäure mit einer kürzeren Seitenkette, die starke hepatoprotektive Wirkungen zeigt.
Vergleich:
This compound vs. Ursodeoxycholsäure: This compound hat eine höhere Hydrophilie und bessere anti-apoptotische Eigenschaften im Vergleich zu Ursodeoxycholsäure.
This compound vs. Norursodeoxycholsäure: Norursodeoxycholsäure hat eine einzigartige Struktur mit einer kürzeren Seitenkette, die unterschiedliche therapeutische Vorteile bieten kann, insbesondere bei Lebererkrankungen.
This compound zeichnet sich durch ihr vielseitiges therapeutisches Potenzial aus, insbesondere im Bereich des Neuro- und Endoplasmatischen-Retikulum-Stresses, was sie zu einer vielversprechenden Verbindung für verschiedene medizinische Anwendungen macht.
Wirkmechanismus
Target of Action
Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . It plays a crucial role in maintaining protein homeostasis and preventing the accumulation of misfolded proteins . It also targets apoptotic pathways, acting as an anti-apoptotic agent .
Mode of Action
TUDCA interacts with its targets to exert several effects. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .
Biochemical Pathways
TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, it has been found to stimulate Cl secretion in cholangiocytes through the activation of membrane Ca2±activated Cl channel (TMEM16A) .
Pharmacokinetics
It is known that tudca is a highly hydrophilic bile acid produced in humans at a low concentration
Result of Action
The molecular and cellular effects of TUDCA’s action are diverse. It has been shown to have anti-apoptotic and neuroprotective activities . It also reduces oxidative stress, protects the mitochondria, produces an anti-neuroinflammatory action, and acts as a chemical chaperone to maintain the stability and correct folding of proteins . These effects suggest that TUDCA could be a potential therapeutic agent for various diseases, including neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TUDCA. For instance, long-term exposure to ethanol in rats has been shown to influence the hepatoprotective potential of TUDCA . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tauroursodeoxycholic acid has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to the alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming Tauroursodeoxycholic acid as a chemical chaperone . Apart from that, Tauroursodeoxycholic acid has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .
Cellular Effects
Tauroursodeoxycholic acid has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . Experimental evidence on the mechanisms underlying Tauroursodeoxycholic acid’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Preclinical studies indicate that Tauroursodeoxycholic acid exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
Molecular Mechanism
The proposed mechanisms of action of Tauroursodeoxycholic acid include: inhibition of the intrinsic mitochondrial apoptotic pathway, through reduction of ROS and inactivation of BAX, in turn decreasing cytochrome c release; inhibition of the death receptor in the extrinsic apoptotic pathway, with further block of caspase 3; reduction of ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .
Temporal Effects in Laboratory Settings
Tauroursodeoxycholic acid treatment significantly decreases the blood sugar content and exerts renoprotective effects in db/db mice . These changes are likely related to endoplasmic reticulum (ER) stress and apoptosis inhibition .
Dosage Effects in Animal Models
The evidence reporting the beneficial effects of hydrophilic bile acids in animal models of different neurodegenerative diseases, as well as the preliminary results from clinical trials in ALS, indicates Tauroursodeoxycholic acid as a candidate with a great disease-modification potential .
Metabolic Pathways
The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . In recent years, hydrophilic bile acids, particularly Tauroursodeoxycholic acid, have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
Transport and Distribution
Tauroursodeoxycholic acid can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . Tauroursodeoxycholic acid is currently used in Europe to treat and prevent gallstones as a bile acid derivative .
Subcellular Localization
Tauroursodeoxycholic acid is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Tauroursodeoxycholsäure kann durch die Konjugation von Taurin mit Ursodeoxycholsäure synthetisiert werden. Der Prozess beinhaltet die Aktivierung der Carboxylgruppe der Ursodeoxycholsäure, gefolgt vom nukleophilen Angriff von Taurin. Diese Reaktion erfordert typischerweise das Vorhandensein von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC) und Katalysatoren wie 4-Dimethylaminopyridin (DMAP) unter milden Bedingungen .
Industrielle Produktionsmethoden: Die großtechnische Produktion von this compound kann durch Fermentationsoptimierung von gentechnisch verändertem Escherichia coli erreicht werden. Diese Methode beinhaltet die Verwendung eines zweistufigen bidirektionalen oxidativen und reduktiven Enzymkatalysewegs, um Taurochenodesoxycholsäure in this compound umzuwandeln. Der Fermentationsprozess wird unter Verwendung der Response-Surface-Methodik optimiert, um Zellwachstum und Produktumausbeute zu optimieren .
Arten von Reaktionen:
Reduktion: Sie kann Reduktionsreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig dokumentiert sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere beim Konjugationsprozess mit Taurin.
Häufige Reagenzien und Bedingungen:
Hauptprodukte, die gebildet werden:
Oxidation: Die Hauptprodukte, die während der Lipidoxidation gebildet werden, umfassen verschiedene oxidierte Lipidarten.
Substitution: Das Hauptprodukt der Konjugationsreaktion ist this compound selbst.
Vergleich Mit ähnlichen Verbindungen
Ursodeoxycholic Acid (UDCA): The parent compound of tauroursodeoxycholic acid, used to treat similar hepatobiliary conditions.
Norursodeoxycholic Acid (NorUDCA): A synthetic bile acid with a shorter side chain, showing potent hepatoprotective actions.
Comparison:
Tauroursodeoxycholic Acid vs. Ursodeoxycholic Acid: Tauroursodeoxycholic acid has higher hydrophilicity and better anti-apoptotic properties compared to ursodeoxycholic acid.
Tauroursodeoxycholic Acid vs. Norursodeoxycholic Acid: Norursodeoxycholic acid has a unique structure with a shorter side chain, which may offer different therapeutic benefits, particularly in liver diseases.
Tauroursodeoxycholic acid stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.
Eigenschaften
About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. | |
CAS-Nummer |
14605-22-2 |
Molekularformel |
C26H45NO6S |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
BHTRKEVKTKCXOH-VSHSPWMTSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
14605-22-2 | |
Physikalische Beschreibung |
Solid |
Synonyme |
tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.